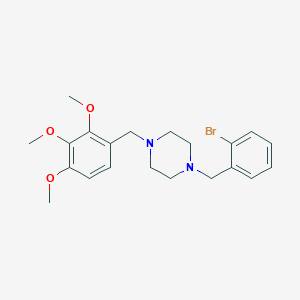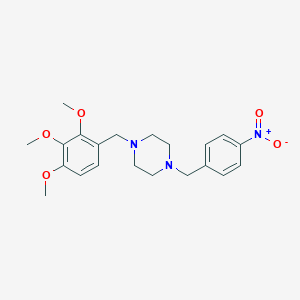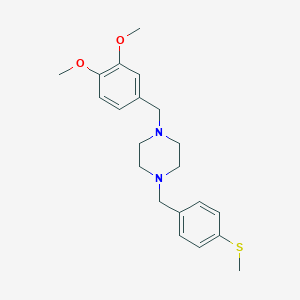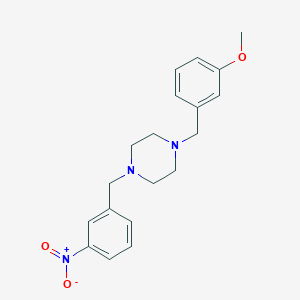![molecular formula C13H11ClO4 B442419 Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate CAS No. 364621-96-5](/img/structure/B442419.png)
Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate, or MCF, is an organic compound belonging to the class of furoates. It is a colorless, crystalline solid with a molecular weight of 214.6 g/mol. MCF is a versatile compound with a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a pharmaceutical intermediate, and as an inhibitor of enzymes. MCF has also been studied for its potential therapeutic effects.
Scientific Research Applications
Herbicide and Plant Growth Regulation
MCPA methyl ester is a phenoxy carboxylic acid selective hormone herbicide . It is widely used in crop fields for weed control. However, its drift during application can be damaging to crops like cotton (Gossypium hirsutum). Researchers have explored the effects of different concentrations of MCPA-Na (sodium salt of MCPA) on cotton plants. They found that MCPA-Na exposure led to decreased chlorophyll content, increased soluble protein content, and altered protective enzyme activity. Plant growth regulators, such as 24-epibrassinolide, gibberellin (GA3), phthalanilic acid, and seaweed fertilizer, were effective in mitigating MCPA-Na toxicity and maintaining cotton yield. For instance:
Environmental Risk Assessment
Understanding the environmental impact of MCPA methyl ester is crucial. Researchers have evaluated its toxicity and environmental risk, particularly concerning non-target aquatic plants. This assessment helps maintain ecological integrity within aquatic systems .
Simultaneous Removal of Herbicides
MCPA methyl ester is often found alongside other herbicides like 2,4-dichlorophenoxyacetic acid (2,4-DCPA). Researchers have developed composite materials for simultaneous removal of both herbicides from aqueous solutions. UV-Vis spectroscopy and partial least squares (PLS) methods aid in quantitative determination and simultaneous measurement of these herbicides .
Mechanism of Action
properties
IUPAC Name |
methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4/c1-16-13(15)12-7-6-9(18-12)8-17-11-5-3-2-4-10(11)14/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIRFBBJPNJRGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Acetyl-6-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442339.png)

![2-{[4-(3-Bromobenzyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B442342.png)



![9,9-Dimethyl-6-(3-propoxyphenyl)-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442347.png)
![1-[4-(Methylsulfanyl)benzyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B442350.png)
![6-(3-methoxy-4-phenylmethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B442351.png)
![5-Acetyl-6-(2-ethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442353.png)

![9-ethyl-3-{[4-(3-methylbenzyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B442356.png)

